molecular formula C17H18N4O4 B11548198 N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide

N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide

Cat. No.: B11548198
M. Wt: 342.35 g/mol
InChI Key: VNVORDYFQNICNF-VXLYETTFSA-N
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Description

N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation of 2-methoxy-5-nitrobenzaldehyde with 2-[(3-methylphenyl)amino]acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of the corresponding nitroso or amino derivatives.

    Reduction: Formation of the hydrazine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-Chloro-5-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
  • N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

Uniqueness

N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H18N4O4

Molecular Weight

342.35 g/mol

IUPAC Name

N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C17H18N4O4/c1-12-4-3-5-14(8-12)18-11-17(22)20-19-10-13-9-15(21(23)24)6-7-16(13)25-2/h3-10,18H,11H2,1-2H3,(H,20,22)/b19-10+

InChI Key

VNVORDYFQNICNF-VXLYETTFSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])OC

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])OC

Origin of Product

United States

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